molecular formula C11H11N3O2 B15190587 2(1H)-Isoquinolineethanimidamide, N-hydroxy-1-oxo- CAS No. 85475-49-6

2(1H)-Isoquinolineethanimidamide, N-hydroxy-1-oxo-

Cat. No.: B15190587
CAS No.: 85475-49-6
M. Wt: 217.22 g/mol
InChI Key: GIGRWRZBFDLCES-UHFFFAOYSA-N
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Description

Oxo-1 1H-isoquinoleine-2 acetamidoxime is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo-1 1H-isoquinoleine-2 acetamidoxime typically involves the reaction of isoquinoline derivatives with hydroxylamine or hydroxylamine hydrochloride. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile at room temperature. The process may also involve the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of Oxo-1 1H-isoquinoleine-2 acetamidoxime may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Oxo-1 1H-isoquinoleine-2 acetamidoxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted isoquinoline compounds. These products can have varied applications depending on their chemical properties and biological activities .

Scientific Research Applications

Oxo-1 1H-isoquinoleine-2 acetamidoxime has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Oxo-1 1H-isoquinoleine-2 acetamidoxime involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Oxo-1 1H-isoquinoleine-2 acetamidoxime include:

Uniqueness

Oxo-1 1H-isoquinoleine-2 acetamidoxime is unique due to its specific structural features and the presence of both nitrogen and oxygen atoms within its heterocyclic ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

CAS No.

85475-49-6

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N'-hydroxy-2-(1-oxoisoquinolin-2-yl)ethanimidamide

InChI

InChI=1S/C11H11N3O2/c12-10(13-16)7-14-6-5-8-3-1-2-4-9(8)11(14)15/h1-6,16H,7H2,(H2,12,13)

InChI Key

GIGRWRZBFDLCES-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CN(C2=O)C/C(=N/O)/N

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=O)CC(=NO)N

Origin of Product

United States

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